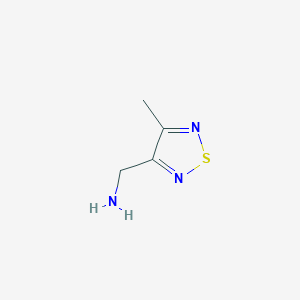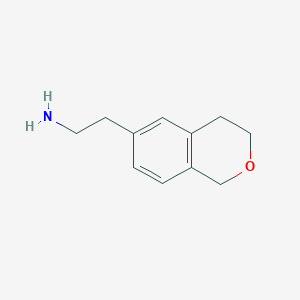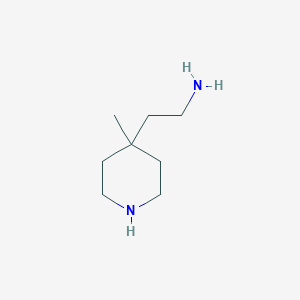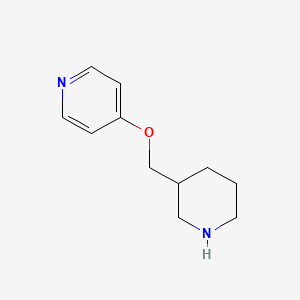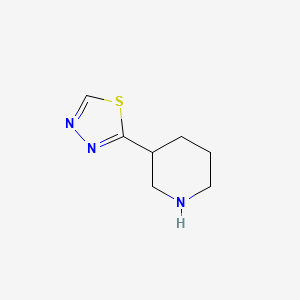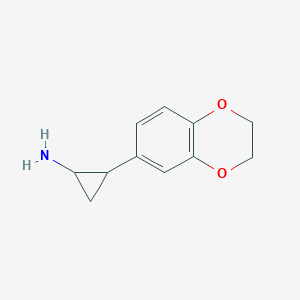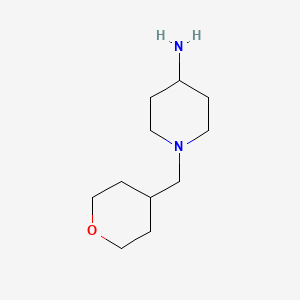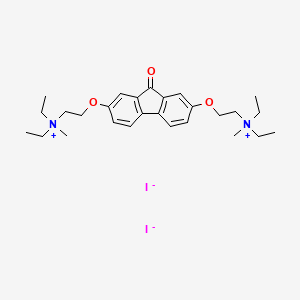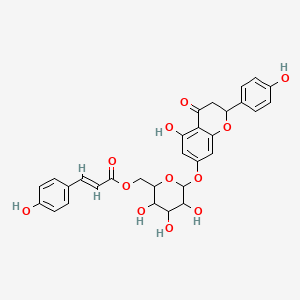
6''-p-Coumaroylprunin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6''-p-Coumaroylprunin, also known as prunin 6''-P-coumarate, belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. 6''-p-Coumaroylprunin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6''-p-coumaroylprunin is primarily located in the membrane (predicted from logP). Outside of the human body, 6''-p-coumaroylprunin can be found in cashew nut and nuts. This makes 6''-p-coumaroylprunin a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Xanthine Oxidase Inhibition
6''-p-Coumaroylprunin has been identified as a compound with potential inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. This was observed in a study where similar compounds were isolated from the leaves of Alsophila spinulosa, indicating potential medicinal applications in conditions like gout or rheumatism due to their xanthine oxidase inhibitory effects (Chiang, Lo, & Lu, 1994).
Antioxidant and Enzyme Inhibitory Activities
Research has shown that 6''-p-Coumaroylprunin exhibits significant free radical scavenging and enzyme inhibitory activities. It was found to inhibit pancreatic lipase effectively, suggesting its potential use in managing conditions like obesity or hyperlipidemia. These findings come from a study on the phenolic compounds isolated from the aerial parts of Blepharis linariifolia (Dirar et al., 2019).
Role in Antioxidant and Cytoprotective Effects
6''-p-Coumaroylprunin has been studied for its role in enhancing the antioxidant and cytoprotective effects of flavonoid glycosides. It is suggested that its presence in compounds like tiliroside significantly increases their effectiveness in reducing oxidative stress and protecting cells, which could be beneficial in therapies like mesenchymal stem cell implantation (Li et al., 2017).
Potential in Cancer Treatment
There is evidence suggesting the utility of 6''-p-Coumaroylprunin in cancer treatment. A study synthesizing compounds combining p-coumaroyl groups with phenethyl moieties, which include derivatives similar to 6''-p-Coumaroylprunin, showed significant anticancer activity against leukemia cells, indicating a promising direction for developing new anticancer drugs (Firdaus et al., 2022).
Propriétés
Numéro CAS |
94392-49-1 |
|---|---|
Nom du produit |
6''-p-Coumaroylprunin |
Formule moléculaire |
C30H28O12 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+ |
Clé InChI |
PLORCKNHUZJPKH-XCVCLJGOSA-N |
SMILES isomérique |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES canonique |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
Autres numéros CAS |
96686-70-3 |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



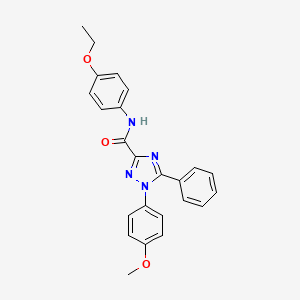
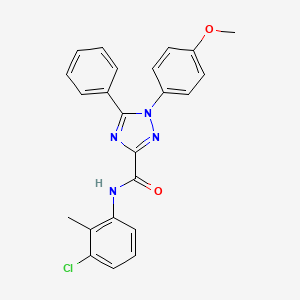
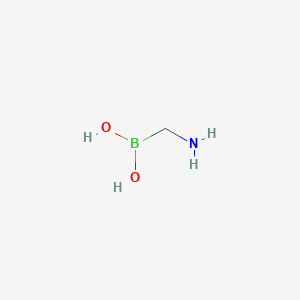
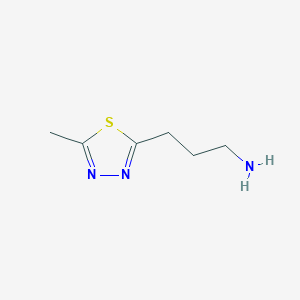
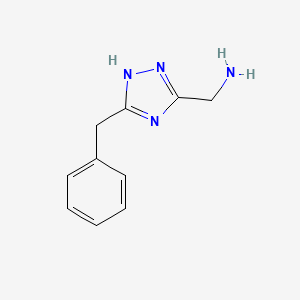
![Imidazo[2,1-b][1,3]thiazol-3-ylmethanamine](/img/structure/B1661659.png)
